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Compound of Interest

Compound Name: Sodium trifluoroacetate-13C2

Cat. No.: B586808

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trifluoroacetate-13C: is a stable isotope-labeled compound that serves as a critical tool
in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique properties make it an
excellent internal standard for quantitative NMR (QNMR) and a valuable tracer in metabolic flux
analysis. The presence of two 3C nuclei provides a strong and easily identifiable signal, while
the fluorine atoms contribute to favorable relaxation properties and a chemical shift that is often
clear of analyte signals. These application notes provide detailed methodologies for the use of
Sodium trifluoroacetate-3C2 in NMR spectroscopy, aimed at ensuring accurate and
reproducible results in research and drug development settings.

Key Applications

 Internal Standard for Quantitative 13C NMR: Sodium trifluoroacetate-13C: is an ideal internal
standard for the accurate quantification of organic molecules. Its distinct chemical shift and
the presence of two 13C atoms allow for precise concentration determination of analytes.

o Tracer in Metabolic Flux Analysis: As a 13C-labeled precursor, it can be introduced into
biological systems to trace the metabolic fate of the acetate moiety. This is particularly useful
in studying cellular metabolism, including pathways like the Krebs cycle and fatty acid
synthesis.[1][2][3][4][5]
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Physicochemical Properties and NMR Data

A thorough understanding of the physicochemical properties of Sodium trifluoroacetate-13C: is

essential for its effective use.

Property Value

Molecular Formula 13C2F3NaO:2

Molecular Weight 137.99 g/mol

CAS Number 1794767-05-7

Appearance White to off-white solid

Solubility Soluble in water and polar organic solvents

13C NMR Chemical Shift Data:

The chemical shift of the 13C nuclei in Sodium trifluoroacetate-13C2 can vary slightly depending

on the solvent used. The following table provides approximate chemical shift ranges in

common deuterated solvents.

Deuterated Solvent

Approximate **C Chemical Shift (ppm)

DMSO-ds

116.5 (g, YJCF = 291 Hz), 158.5 (q, 2JCF = 36
Hz)

D20

~118 (q), ~163 (q)

CDCls (with TFA)

114.43 (q, *JCF = 283.8 Hz), 157.47 (q, 2JCF =
42.5 Hz)[6]

Note: The signals appear as quartets due to coupling with the three fluorine atoms. The

coupling constants (J-coupling) are also provided where available.

T1 Relaxation Time:

The spin-lattice relaxation time (T1) for the quaternary carboxyl carbon in trifluoroacetate is

expected to be long, as there are no directly attached protons. The trifluoromethyl carbon also
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has a relatively long T1. This is a critical consideration for setting the relaxation delay in
quantitative NMR experiments to ensure full magnetization recovery between scans. While a
specific T1 value for Sodium trifluoroacetate-3C: is not readily available in the literature, it is
recommended to either measure it experimentally using an inversion-recovery pulse sequence
or use a conservative relaxation delay of at least 5 times the estimated T1.[7][8][9]

Experimental Protocols

Protocol 1: Quantitative **C NMR using Sodium
Trifluoroacetate-*C2 as an Internal Standard

This protocol outlines the steps for determining the concentration of an analyte using Sodium
trifluoroacetate-13Cz as an internal standard.

1. Materials:

» Analyte of known purity (for calibration, if necessary)
e Sodium trifluoroacetate-3C: (high purity, 299%)

o Deuterated NMR solvent (e.g., DMSO-ds, D20)

» High-precision analytical balance

* NMR tubes

2. Sample Preparation: a. Accurately weigh a known amount of the analyte and Sodium
trifluoroacetate-13C: into a clean vial. The molar ratio of the internal standard to the expected
analyte concentration should ideally be around 1:1. b. Dissolve the mixture in a precise volume
of the chosen deuterated solvent. c. Vortex the sample until both the analyte and the internal
standard are fully dissolved. d. Transfer the solution to an NMR tube.

3. NMR Data Acquisition: a. Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz
or higher). b. Pulse Sequence: Use a standard one-pulse 13C experiment with inverse-gated
proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate
integration. c. Acquisition Parameters:

e Pulse Angle: 90°

o Relaxation Delay (d1): =5 x T1 of the slowest relaxing carbon (both in the analyte and the
internal standard). A conservative delay of 60-300 seconds is recommended for the
trifluoroacetate carbons.
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e Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 100:1) for both
the analyte and internal standard signals.
e Acquisition Time (aq): At least 2-3 seconds.

4. Data Processing and Analysis: a. Apply a gentle exponential line broadening (e.g., 1-2 Hz) to
improve the signal-to-noise ratio. b. Carefully phase the spectrum and perform a baseline
correction. c. Integrate the well-resolved signals of the analyte and the two signals of Sodium
trifluoroacetate-3C-z. d. Calculate the concentration of the analyte using the following formula:

Workflow for Quantitative **C NMR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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